A Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-(2-Propynyloxy)azetidine Trifluoroacetate
A Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-(2-Propynyloxy)azetidine Trifluoroacetate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra anticipated for 3-(2-Propynyloxy)azetidine trifluoroacetate. This compound is a valuable building block in medicinal chemistry, and NMR spectroscopy serves as the cornerstone for its structural verification and purity assessment. This document offers an in-depth interpretation of the expected chemical shifts, multiplicities, and coupling constants for each nucleus. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and advanced structural elucidation. The guide includes a detailed experimental protocol for data acquisition and a thorough, mechanistically-grounded discussion of the spectral features arising from the azetidine ring, the propargyl ether moiety, and the trifluoroacetate counterion.
Introduction: Structural Context and Analytical Imperative
3-(2-Propynyloxy)azetidine is a bifunctional molecule of significant interest in drug discovery. The strained four-membered azetidine ring offers a rigid scaffold that can improve ligand efficiency and pharmacokinetic properties.[1] The terminal alkyne of the propargyl group provides a versatile chemical handle for "click" chemistry and other coupling reactions, enabling its conjugation to larger molecules. The trifluoroacetate (TFA) salt form is common for amine-containing compounds, often improving their stability and handling characteristics.
Given its role as a synthetic intermediate, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, as chemical shifts and coupling patterns provide a detailed map of the molecule's covalent structure.[2] This guide will deconstruct the predicted ¹H and ¹³C NMR spectra based on first principles and established empirical data.
Molecular Structure and Predicted NMR-Active Nuclei
To interpret the spectrum, we must first analyze the molecular structure and identify all chemically non-equivalent protons and carbons.
Structure:
-
Cation: 3-(2-Propynyloxy)azetidine
-
Azetidine Ring: A four-membered heterocycle containing a nitrogen atom. Due to the substitution at the 3-position, we expect distinct signals for the methine proton (H-3) and the methylene protons (H-2/H-4). The ring strain inherent to azetidines can influence chemical shifts.[1][3][4]
-
Propargyl Ether Moiety: Comprises an ether linkage (-O-), a methylene group (-CH₂-), and a terminal alkyne (-C≡CH). Each of these groups will produce characteristic signals.
-
-
Anion: Trifluoroacetate (CF₃COO⁻)
-
This counterion contains two carbon atoms: a trifluoromethyl carbon (CF₃) and a carboxylate carbon (COO⁻). It does not contain any protons.
-
Experimental Protocol: A Self-Validating System
High-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate acquisition parameter selection.
Sample Preparation
-
Analyte Quantity: Weigh 5-10 mg of 3-(2-Propynyloxy)azetidine trifluoroacetate for ¹H NMR. For ¹³C NMR, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this salt. Its polarity ensures complete dissolution, and it will allow for the observation of the exchangeable azetidinium proton (N-H).
-
Homogenization: Ensure the sample is fully dissolved. Any suspended particulate matter will degrade spectral quality by disrupting the magnetic field homogeneity, leading to broadened peaks.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any microparticulates.[8]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard, with its signal set to 0.00 ppm for both ¹H and ¹³C spectra.[9][10][11]
NMR Data Acquisition Parameters
The following are recommended starting parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30[12] | zgpg30 | A 30° pulse angle with a short relaxation delay allows for faster acquisition without significant loss of quantitative accuracy for routine spectra. |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | This range is sufficient to cover all expected signals for most organic molecules.[13] |
| Acquisition Time (AQ) | ~3.0 s[12] | ~1.0 s | Balances resolution with sensitivity. An acquisition time of 3 seconds provides good resolution for proton spectra without acquiring excessive noise.[12][14] |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | A delay of 2 seconds is a good compromise for routine spectra. For precise integration (qNMR), this should be increased to at least 5 times the longest T1 relaxation time.[14][15] |
| Number of Scans (NS) | 8-16 | 1024-4096 | Sufficient to achieve a good signal-to-noise ratio. ¹³C requires significantly more scans due to its low natural abundance. |
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum is predicted to show five distinct signals from the cation. The trifluoroacetate anion has no protons and will not produce a signal.
Predicted ¹H NMR Signals (in DMSO-d₆):
| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| a | -C≡CH | ~3.6 | Triplet (t) | J ≈ 2.4 Hz | The acetylenic proton signal typically appears around 2.5-3.5 ppm.[16] It will be split into a triplet by the two adjacent methylene protons (c) via a long-range four-bond coupling (⁴J).[17] |
| b | -O-CH - (Azetidine C3-H) | ~4.6 | Quintet (quin) | J ≈ 6-7 Hz | This methine proton is attached to a carbon bearing an electronegative oxygen atom, shifting it downfield. It is coupled to the four adjacent methylene protons on the azetidine ring (d), resulting in a quintet. |
| c | -O-CH₂ -C≡CH | ~4.4 | Doublet (d) | J ≈ 2.4 Hz | These methylene protons are adjacent to an electronegative oxygen, causing a downfield shift. They are split into a doublet by the terminal alkyne proton (a) through a four-bond coupling. |
| d | -CH₂ -NH₂⁺-CH₂ - (Azetidine C2/4-H) | ~4.1 | Triplet (t) | J ≈ 6-7 Hz | These four protons are chemically equivalent. They are adjacent to the electron-withdrawing protonated nitrogen and are coupled to the C3-H proton (b), appearing as a triplet. The actual pattern may be more complex (e.g., a triplet of doublets) if coupling to the N-H proton is resolved. |
| e | NH₂ ⁺ | ~9.5-10.5 | Broad Singlet (br s) | - | The protonated amine signal is typically broad due to chemical exchange and quadrupole effects from the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration. |
¹H-NMR Coupling Network Visualization
The spin-spin coupling relationships between the protons can be visualized to better understand the splitting patterns.
Caption: Predicted ¹H-¹H J-coupling network for the 3-(2-Propynyloxy)azetidine cation.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in both the cation and the anion.
Predicted ¹³C NMR Signals (in DMSO-d₆):
| Label | Assignment | Predicted Shift (δ, ppm) | Rationale |
| 1 | Azetidine C 2/C 4 | ~50-55 | These sp³ carbons are adjacent to the electronegative nitrogen atom, shifting them moderately downfield. |
| 2 | Azetidine C 3 | ~60-65 | This carbon is attached to an electronegative oxygen atom, resulting in a significant downfield shift compared to the C2/C4 carbons.[18] |
| 3 | -O-C H₂- | ~55-60 | This sp³ methylene carbon is also attached to an electronegative oxygen, placing it in a similar region to the azetidine C3 carbon. |
| 4 | -C ≡CH | ~80 | The internal, substituted sp-hybridized carbon of the alkyne typically resonates in this region.[17][18][19] |
| 5 | -C≡C H | ~78 | The terminal, sp-hybridized carbon of the alkyne appears at a slightly lower chemical shift than the internal alkyne carbon.[17][18] |
| 6 | C F₃ (TFA) | ~116 (quartet) | This carbon is highly deshielded by the three fluorine atoms. It will appear as a quartet due to one-bond coupling with the three fluorine nuclei (¹JCF ≈ 290 Hz). |
| 7 | C OO⁻ (TFA) | ~158 (quartet) | The carboxylate carbon is significantly downfield. It will also appear as a quartet, but with a smaller two-bond C-F coupling constant (²JCF ≈ 35 Hz). |
Data Summary
The following table summarizes the anticipated NMR data for 3-(2-Propynyloxy)azetidine trifluoroacetate in DMSO-d₆.
| Nucleus | Assignment | Predicted Shift (δ, ppm) |
| ¹H | -C≡CH | ~3.6 |
| -O-CH - (Azetidine C3-H) | ~4.6 | |
| -O-CH₂ -C≡CH | ~4.4 | |
| -CH₂ -NH₂⁺-CH₂ - (Azetidine C2/4-H) | ~4.1 | |
| NH₂ ⁺ | ~9.5-10.5 | |
| ¹³C | Azetidine C 2/C 4 | ~50-55 |
| Azetidine C 3 | ~60-65 | |
| -O-C H₂- | ~55-60 | |
| -C ≡CH | ~80 | |
| -C≡C H | ~78 | |
| C F₃ (TFA) | ~116 | |
| C OO⁻ (TFA) | ~158 |
Conclusion
This guide outlines the expected ¹H and ¹³C NMR spectral characteristics of 3-(2-Propynyloxy)azetidine trifluoroacetate. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy, including the effects of electronegativity, ring strain, and hybridization. The downfield shifts of protons and carbons adjacent to oxygen and nitrogen atoms, the characteristic signals of the propargyl group, and the distinct quartet signals from the trifluoroacetate anion provide a unique spectral fingerprint for this molecule. By following the outlined experimental protocol and using this guide as an interpretive reference, researchers can confidently verify the structure and purity of this important synthetic building block.
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